Zinc glycerol phosphate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1300-26-1 |

|---|---|

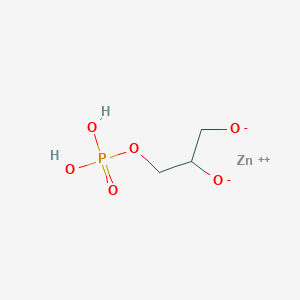

Molecular Formula |

C3H7O6PZn |

Molecular Weight |

235.4 g/mol |

IUPAC Name |

zinc;2,3-dihydroxypropyl phosphate |

InChI |

InChI=1S/C3H9O6P.Zn/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 |

InChI Key |

DQXVMBVYXZWEAR-UHFFFAOYSA-L |

SMILES |

C(C(COP(=O)(O)O)[O-])[O-].[Zn+2] |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.[Zn+2] |

Other CAS No. |

1300-26-1 |

Origin of Product |

United States |

Foundational & Exploratory

Zinc glycerol phosphate CAS 1300-26-1 chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Zinc Glycerol Phosphate (CAS 1300-26-1)

Foreword

As a Senior Application Scientist, my experience is rooted in the practical application of chemical compounds in complex biological systems. This compound is a fascinating molecule, not for any single, dramatic property, but for its utility at the intersection of materials science, oral care, and regenerative medicine. It is more than a simple salt; it is a functional biomaterial whose efficacy is dictated by its fundamental chemical properties. This guide is structured to provide fellow researchers and drug development professionals with a comprehensive understanding of this compound, moving from its core chemical identity to its functional roles and the methodologies used to study it. We will explore not just what it is, but how and why it functions in various applications, grounding our discussion in established scientific principles and validated protocols.

Core Chemical Identity and Physicochemical Properties

This compound is a chemical compound that combines the essential trace element zinc with glycerophosphate, an organic phosphate derivative of glycerol.[1] The CAS number 1300-26-1 is broadly used, though it's important to note that glycerophosphate exists as two primary isomers: α-glycerophosphate (1-glycerophosphate) and β-glycerophosphate (2-glycerophosphate).[2][3] Commercially available this compound is often a racemic mixture of the α-isomer.[4]

The compound typically presents as a white to off-white powder.[1] Its dual nature—providing both bioactive zinc ions and a biologically relevant phosphate source—underpins its use in a variety of scientific and commercial applications.

Structural and Physicochemical Data

A summary of the key quantitative properties of this compound is presented below. These values are critical for formulation development, dosage calculations, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1300-26-1 | [5][6] |

| Molecular Formula | C₃H₇O₆PZn | [2][5] |

| Molecular Weight | 235.45 g/mol | [5] |

| IUPAC Name | zinc 2,3-dihydroxypropyl phosphate (for α-isomer) | [2] |

| Synonyms | Zinc 1-glycerophosphate, this compound | [1][2] |

| Appearance | White to off-white powder | [1] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 6 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Solubility | Soluble in water | [1] |

| Stability | Prone to hydrolysis in aqueous solutions | [7] |

Isomeric Considerations

The distinction between α- and β-glycerophosphate is not merely academic. The position of the phosphate group on the glycerol backbone can influence enzymatic interactions and reaction kinetics. While the α-isomer is common, processes have been developed to synthesize highly pure β-glycerol phosphate salts for specific applications where isomeric purity is critical.[8][9] For most applications in oral care and biomineralization, a mixture is often sufficient, but researchers in drug delivery or enzymatic studies should verify the isomeric composition of their material.

Synthesis and Analytical Characterization

The synthesis of this compound is not widely detailed in standard literature, but its preparation can be inferred from the synthesis of other glycerophosphate salts. A generalized workflow involves the reaction of a suitable zinc salt (e.g., zinc oxide) with glycerophosphoric acid or the synthesis of glycerol phosphate followed by salt formation.[8][10] A related compound, zinc glycerolate, is formed by heating zinc oxide and glycerol at high temperatures.[10]

Regardless of the synthetic route, rigorous characterization is essential to confirm the identity, purity, and stability of the final product.

Generalized Synthesis and Characterization Workflow

The following diagram outlines a logical workflow for the synthesis and quality control of this compound. The causality is clear: synthesis produces a crude product, which must be purified and then validated through multiple analytical techniques to ensure it meets specifications for research or formulation.

Caption: A generalized workflow for the synthesis, purification, and analytical characterization of this compound.

Key Analytical Methodologies

-

Atomic Absorption Spectrometry (AAS): This is a standard and robust method for quantifying the zinc content in the final compound and in various formulations.[11][12] Flame AAS (F-AAS) is commonly used for its simplicity and reliability.[12]

-

Spectrophotometry: UV-Vis spectrophotometry can be employed for zinc determination after forming a colored complex with a chelating agent like dithizone.[12] This method is valuable for quality control in settings where AAS is unavailable.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the presence of key functional groups, such as phosphate (P-O), hydroxyl (O-H), and alkyl (C-H) bonds, providing a spectral fingerprint of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed to separate and quantify the glycerophosphate moiety and detect any organic impurities.[13]

Applications in Research and Drug Development

The utility of this compound stems from its ability to deliver two key components: zinc ions, known for their antibacterial and anti-inflammatory properties, and glycerophosphate, which serves as a bioavailable source of phosphate.[14][15][16]

Oral Care Formulations

Zinc ions are highly effective in oral care products for their ability to neutralize volatile sulfur compounds (VSCs), which are a primary cause of halitosis.[14][15] Furthermore, zinc exhibits broad-spectrum antibacterial activity, inhibiting the growth of plaque-forming bacteria and reducing the risk of gingivitis.[4][15] this compound is used as a zinc source in mouthwashes and toothpastes, contributing to antiplaque, anticalculus, and deodorant effects.[4][17]

Biomineralization and Tissue Engineering

In the context of regenerative medicine, particularly bone tissue engineering, providing a source of phosphate is critical for inducing mineralization by osteoblasts. Glycerophosphate serves as an organic phosphate donor. It is hydrolyzed by the enzyme alkaline phosphatase (ALP), which is highly expressed on the surface of active osteoblasts. This enzymatic action releases inorganic phosphate ions locally, increasing the supersaturation of calcium and phosphate and driving the precipitation of hydroxyapatite, the mineral component of bone.[16][18]

The diagram below illustrates this crucial biological pathway. The use of an organic phosphate source like glycerophosphate is a key experimental choice; it allows for the controlled, cell-mediated release of phosphate only where it is needed (i.e., at the site of active bone-forming cells), preventing spontaneous, non-physiological precipitation in the culture medium.[18]

Caption: The role of glycerophosphate in osteoblast-mediated biomineralization.

Antibacterial Drug Delivery

Building on its inherent antibacterial properties, this compound can be incorporated into more advanced materials. For instance, zinc phosphate can be used to create nanoparticles or composites.[19][20] These nanostructures can be coated with functional polymers and loaded with other therapeutic agents, such as antibiotics.[19] This approach creates a multifunctional drug delivery system that combines the antibacterial action of zinc with the targeted release of a secondary drug, offering potential against multi-drug-resistant bacterial infections.[19]

Experimental Protocols

The protocols described below are foundational methods for characterizing this compound. They are designed as self-validating systems; for example, the stability analysis includes multiple time points and controls to ensure the observed changes are due to degradation and not experimental artifact.

Protocol: Aqueous Solubility Determination

Objective: To quantitatively determine the solubility of this compound in water at a specified temperature.

Rationale: This protocol uses the equilibrium saturation method, which is a gold standard for determining solubility. By ensuring excess solid is present and allowing sufficient time for equilibrium, we can be confident the measured concentration represents the true solubility limit.

Methodology:

-

Preparation: Add an excess amount of this compound powder (e.g., 500 mg) to a known volume of deionized water (e.g., 10 mL) in a sealed glass vial.

-

Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

-

Sample Collection: After 24 hours, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove all undissolved solid particles. This step is critical to avoid overestimation.

-

Dilution: Create a precise dilution of the clear filtrate using deionized water to bring the zinc concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the zinc concentration of the diluted sample using a validated method such as Flame Atomic Absorption Spectrometry (F-AAS).[12]

-

Calculation: Calculate the original concentration in the filtrate, accounting for the dilution factor. Express the solubility in g/L or mg/mL.

Protocol: In Vitro Biomineralization Assay

Objective: To assess the ability of this compound to promote mineralization in an osteoblast cell culture model.

Rationale: This assay uses osteoblast-like cells (e.g., MC3T3-E1) which, when mature, express high levels of alkaline phosphatase. The addition of an organic phosphate source like glycerophosphate is the trigger for mineralization. Alizarin Red S staining is a specific and widely accepted method for detecting calcium deposits, providing a clear visual endpoint for matrix mineralization.

Methodology:

-

Cell Culture: Plate osteoblast-like cells in a 24-well plate and culture in standard growth medium until they reach confluence.

-

Differentiation: Switch to a differentiation medium containing ascorbic acid (50 µg/mL) and dexamethasone (10 nM) to induce the osteogenic phenotype. Culture for 7-10 days.

-

Mineralization Induction: Replace the differentiation medium with mineralization medium. This consists of differentiation medium supplemented with this compound.

-

Test Group: Supplement with 2 mM this compound. (Note: concentrations above 2 mM may cause non-physiological precipitation).[18]

-

Control Group: No this compound added.

-

-

Incubation: Culture the cells for an additional 7-14 days, replacing the medium every 2-3 days.

-

Staining:

-

Wash the cell layers gently with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 10% neutral buffered formalin for 15 minutes.

-

Wash with deionized water.

-

Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

-

-

Analysis:

-

Wash away excess stain with deionized water.

-

Observe the plates for the formation of red-orange mineralized nodules.

-

For quantitative analysis, the stain can be extracted with 10% cetylpyridinium chloride and the absorbance read at ~562 nm.

-

Conclusion

This compound (CAS 1300-26-1) is a multifunctional compound whose chemical properties are directly linked to its biological and pharmaceutical applications. Its value lies in its capacity to act as a controlled delivery vehicle for both zinc and phosphate ions. For researchers in oral care, it offers a well-established route to formulating products with proven antiplaque and anti-halitosis benefits. For scientists in drug development and tissue engineering, it provides a critical tool for inducing biomineralization and serves as a platform for developing novel antibacterial delivery systems. A thorough understanding of its physicochemical properties, isomeric forms, and analytical characterization is paramount to harnessing its full potential in the laboratory and beyond.

References

- Inxight Drugs. ZINC 1-GLYCEROPHOSPHATE. U.S. Department of Health & Human Services, National Institutes of Health. [URL: https://drugs.

- AK Scientific, Inc. (2026). 1300-26-1 Zinc glycerophosphate. [URL: https://www.aksci.com/item_detail.php?

- Hannas, A. R., et al. (2024). Biomineralization and remineralizing potential of toothpastes containing nanosized β-calcium glycerophosphate: an in vitro study. Odontology, 112(4), 1186-1196. [URL: https://pubmed.ncbi.nlm.nih.gov/38497914/]

- National Center for Biotechnology Information. (n.d.). Zinc 1-glycerophosphate. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/102601]

- Senturk, B., et al. (2019). Biomineralization of Calcium Phosphate Crystals Controlled by Protein–Protein Interactions. ACS Biomaterials Science & Engineering, 5(9), 4750-4763. [URL: https://pubs.acs.org/doi/10.

- Chung, C. H., et al. (1992). Mechanism of action of beta-glycerophosphate on bone cell mineralization. Calcified Tissue International, 51(4), 305-311. [URL: https://pubmed.ncbi.nlm.nih.gov/1422975/]

- CymitQuimica. (n.d.). CAS 1300-26-1: Glycérophosphate de zinc. [URL: https://www.cymitquimica.com/cas/1300-26-1]

- ChemicalBook. (n.d.). ZINC GLYCEROPHOSPHATE. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2702692.htm]

- Combes, C., & Rey, C. (2021). Enzymatic Approach in Calcium Phosphate Biomineralization: A Contribution to Reconcile the Physicochemical with the Physiological View. Crystals, 11(12), 1489. [URL: https://www.mdpi.com/2073-4352/11/12/1489]

- ResearchGate. (n.d.). Biomineralization of Calcium Phosphate Crystals Controlled by Protein–Protein Interactions. [URL: https://www.researchgate.net/publication/334493390_Biomineralization_of_Calcium_Phosphate_Crystals_Controlled_by_Protein-Protein_Interactions]

- Muhlemann, H. R., & Schait, A. (1982). U.S. Patent No. 4,339,432. U.S. Patent and Trademark Office. [URL: https://patents.google.

- Global Substance Registration System. (n.d.). ZINC 1-GLYCEROPHOSPHATE. [URL: https://gsrs.

- Chopra, S., et al. (2007). W.I.P.O. Patent No. WO2007013937A1. Google Patents. [URL: https://patents.google.

- Wang, B., et al. (2010). W.I.P.O. Patent No. WO2010080969A1. Google Patents. [URL: https://patents.google.

- National Center for Biotechnology Information. (n.d.). ZINC 2-glycerophosphate. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21150967]

- Cheong, M. Y., & Salmiah, A. (2010). ZINC GLYCEROLATE: POTENTIAL ACTIVE FOR TOPICAL APPLICATION. Journal of Oil Palm Research, 22, 572-579. [URL: https://palmoilis.mpob.gov.

- Kraska, B., & Mounter, L. A. (1972). A spectrophotometric assay of Zn(2+)-glycerophosphorylcholine phosphocholine phosphodiesterase using p-nitrophenylphosphorylcholine. Biochimica et Biophysica Acta (BBA) - Enzymology, 289(1), 217-220. [URL: https://pubmed.ncbi.nlm.nih.gov/4346851/]

- Zhang, Z., et al. (2024). Reaction Kinetics and Mechanism for the Synthesis of Glycerol Carbonate from Glycerol and Urea Using ZnSO4 as a Catalyst. Catalysts, 14(1), 47. [URL: https://www.mdpi.com/2073-4344/14/1/47]

- Mondal, S., et al. (2021). Synthesis and functionalization of zinc phosphate@polyglycidyl methacrylate composites for antimicrobial drug immobilization and controlled release: an in vitro study. New Journal of Chemistry, 45(15), 6825-6836. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00494a]

- Smilesonic. (2025). Zinc in toothpaste – how does it work? Benefits and drawbacks of zinc-based oral care. [URL: https://smilesonic.com/en/blog/zinc-in-toothpaste-how-does-it-work-benefits-and-drawbacks-of-zinc-based-oral-care/]

- Dr. Paul Lohmann GmbH & Co. KGaA. (n.d.). Zinc in Oral Care. [URL: https://www.lohmann-chemikalien.

- Brock, A. J. (1996). E.P.O. Patent No. EP0721444A1. Google Patents. [URL: https://patents.google.

- Wang, B., et al. (2010). E.P.O. Patent No. EP2389348B1. Google Patents. [URL: https://patents.google.

- Cheong, M. Y., & Ahmad, S. (2016). Zinc glycerolate: Potential active for topical application. ResearchGate. [URL: https://www.researchgate.

- Cayman Chemical. (2013). β-Glycerophosphate (sodium salt hydrate) - Product Information. [URL: https://www.caymanchem.

- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Zinc. U.S. Department of Health and Human Services. [URL: https://www.

- Sigma-Aldrich. (n.d.). β-Glycerophosphate, BioUltra, G9422. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/g9422]

- Al-Momani, I. F., & Eual-Aba, G. A. (2021). Green Analytical Approach for the Determination of Zinc in Pharmaceutical Product Using Natural Reagent. Journal of Analytical Methods in Chemistry, 2021, 5597987. [URL: https://www.hindawi.com/journals/jamc/2021/5597987/]

- Brock, A. J. (1989). U.S. Patent No. 4,876,278. Google Patents. [URL: https://patents.google.

- Ahmed, I., et al. (2015). Structure and solubility behaviour of zinc containing phosphate glasses. Journal of Materials Chemistry B, 3(31), 6467-6476. [URL: https://pubs.rsc.org/en/content/articlehtml/2015/tb/c5tb00823a]

- Capova, L., et al. (2019). Zinc phosphate-based nanoparticles as a novel antibacterial agent: in vivo study on rats after dietary exposure. Journal of Nanobiotechnology, 17(1), 22. [URL: https://jnanobiotechnology.biomedcentral.com/articles/10.1186/s12951-019-0456-5]

- ResearchGate. (n.d.). Zinc quantification in selected pharmaceutical products by two analytical methods. [URL: https://www.researchgate.net/publication/280940562_Zinc_quantification_in_selected_pharmaceutical_products_by_two_analytical_methods]

- Gherghel, (Andrei) S., et al. (2014). ZINC QUANTIFICATION IN SELECTED PHARMACEUTICAL PRODUCTS BY TWO ANALYTICAL METHODS. Farmacia, 62(1), 67-76. [URL: https://farmacia.umfcd.ro/assets/uploads/revistă/vol_62_1/art-6-gherghel-67-76.pdf]

- FDA Global Substance Registration System. (n.d.). ZINC GLYCEROPHOSPHATE. [URL: https://fdasis.nlm.nih.gov/srs/srsdirect.jsp?regno=QJT5YBI345]

- Dr. Paul Lohmann GmbH & Co. KGaA. (n.d.). Sodium Glycerophosphate. [URL: https://www.lohmann-chemikalien.

- McLimans, C. J., et al. (2010). Influence of pH and inorganic phosphate on toxicity of zinc to Arthrobacter sp. isolated from heavy-metal-contaminated sediments. Environmental Science & Technology, 44(19), 7549-7554. [URL: https://pubmed.ncbi.nlm.nih.gov/20553043/]

- Wikipedia. (n.d.). Glycerol 3-phosphate. [URL: https://en.wikipedia.

- Fisher Scientific. (2023). SAFETY DATA SHEET - Sodium glycerophosphate. [URL: https://www.fishersci.com/sdsitems/21280.pdf]

Sources

- 1. CAS 1300-26-1: Glycérophosphate de zinc | CymitQuimica [cymitquimica.com]

- 2. Zinc 1-glycerophosphate | C3H7O6PZn | CID 102601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ZINC 2-glycerophosphate | C3H7O6PZn | CID 21150967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ZINC 1-GLYCEROPHOSPHATE [drugs.ncats.io]

- 5. 1300-26-1 Zinc glycerophosphate AKSci 7078AF [aksci.com]

- 6. ZINC GLYCEROPHOSPHATE | 1300-26-1 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2010080969A1 - Process for the synthesis of beta glycerol phosphate - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. EP0721444A1 - Zinc glycerolate manufacture - Google Patents [patents.google.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. umfiasi.ro [umfiasi.ro]

- 13. Green Analytical Approach for the Determination of Zinc in Pharmaceutical Product Using Natural Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. smilesonic.com [smilesonic.com]

- 15. lohmann-minerals.com [lohmann-minerals.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. WO2007013937A1 - Oral composition containing non-aggregated zinc nanoparticles - Google Patents [patents.google.com]

- 18. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and functionalization of zinc phosphate@polyglycidyl methacrylate composites for antimicrobial drug immobilization and controlled release: an in vitro study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Zinc phosphate-based nanoparticles as a novel antibacterial agent: in vivo study on rats after dietary exposure - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Differential Solubility of Zinc Glycerophosphate in Water and Ethanol

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of zinc glycerophosphate, a compound of significant interest in pharmaceutical and nutraceutical formulations. We delve into the fundamental physicochemical principles governing its differential solubility in two common polar protic solvents: water and ethanol. This document synthesizes theoretical knowledge with practical, field-proven experimental methodologies. We present a detailed protocol for solubility determination based on the OECD 105 shake-flask method, explain the underlying molecular interactions through mechanistic diagrams, and provide a clear, data-driven comparison of solubility in these solvents. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this critical formulation parameter.

Introduction: The Significance of Zinc Glycerophosphate

Zinc glycerophosphate is an organometallic salt that combines the essential mineral zinc with glycerophosphoric acid.[1] It serves as a bioavailable source of both zinc and phosphate, making it a valuable ingredient in dental care products, dietary supplements, and pharmaceutical preparations. The efficacy and formulation of these products are critically dependent on the solubility of zinc glycerophosphate. Understanding its behavior in different solvents is paramount for controlling dosage, ensuring stability, and optimizing bioavailability.

This guide focuses on two of the most relevant solvents in pharmaceutical development: water and ethanol. While both are polar, their distinct molecular properties lead to significant differences in their ability to dissolve this ionic compound.

Physicochemical Properties of Zinc Glycerophosphate

| Property | Value | Source |

| Molecular Formula | C₃H₇O₆PZn | [2][3] |

| Molecular Weight | 235.4 g/mol | [2][3] |

| Appearance | White to off-white powder | [1][4] |

| General Description | A chemical compound that combines zinc with glycerophosphate.[1] It is often used in pharmaceutical and cosmetic fields.[1] |

The Physicochemical Basis of Differential Solubility

The principle of "like dissolves like" is the cornerstone of solubility science.[5] For an ionic compound like zinc glycerophosphate to dissolve, the energy released when its ions are surrounded by solvent molecules (solvation energy) must be sufficient to overcome the energy holding the ions together in the crystal lattice (lattice energy).[5] The profound difference in the solubility of zinc glycerophosphate in water versus ethanol stems from the distinct properties of these two polar protic solvents.[6]

Key Solvent Properties Influencing Solubility:

-

Polarity and Dielectric Constant: Water is a highly polar molecule with a high dielectric constant (approx. 80). This property allows it to effectively shield the positive zinc cations (Zn²⁺) and the negative glycerophosphate anions from each other, weakening the electrostatic forces of the crystal lattice.[5][7] Ethanol is also a polar solvent but has a significantly lower dielectric constant (approx. 24), making it a less effective insulator of ionic charges.

-

Hydrogen Bonding: Both water and ethanol are protic solvents, meaning they can donate hydrogen bonds.[6][7] Water, with two hydrogen atoms and two lone pairs on the oxygen, can form an extensive three-dimensional network of hydrogen bonds. This allows for powerful hydration of both the cation and the multiple oxygen sites on the glycerophosphate anion.[5][7] Ethanol's single hydroxyl group and bulky ethyl group limit its hydrogen bonding capacity compared to water.

-

Molecular Size and Steric Hindrance: The small size of water molecules allows them to efficiently pack around the ions, maximizing ion-dipole interactions and creating stable hydration shells. The larger ethyl group in ethanol creates steric hindrance, making it more difficult for the solvent molecules to closely surround and stabilize the ions.

The interplay of these factors explains the observed solubility differences. Water's superior polarity, extensive hydrogen-bonding network, and small molecular size result in a much higher solvation energy for zinc glycerophosphate compared to ethanol.

Caption: Solvation of zinc glycerophosphate in water vs. ethanol.

Quantitative Solubility Data

While precise numerical values for the solubility of zinc glycerophosphate are not consistently reported across standardized literature, qualitative descriptions and data for analogous compounds provide a clear picture.

| Solvent | Qualitative Solubility | Rationale |

| Water | Soluble to Freely Soluble | The high polarity and extensive hydrogen bonding of water lead to strong ion-dipole interactions, effectively overcoming the lattice energy of the salt.[1][5][7][8] |

| Ethanol | Very Slightly Soluble to Practically Insoluble | Ethanol's lower polarity, reduced hydrogen bonding capability, and greater steric hindrance result in significantly weaker solvation of the ions compared to water.[9][10] |

Note: "Freely Soluble" typically implies >100 mg/mL, while "Very Slightly Soluble" is often in the range of 0.1-1 mg/mL. These are general ranges, and precise values must be determined experimentally.

Factors that can influence these values include:

-

Temperature: For most salts, solubility increases with temperature.[11][12]

-

pH: The pH of the aqueous solution can affect the charge state of the glycerophosphate moiety, potentially influencing solubility.

-

Purity: The presence of impurities can alter the measured solubility.

Experimental Protocol: Determination of Solubility via OECD 105 Shake-Flask Method

To obtain definitive, reliable solubility data, a standardized experimental approach is essential. The OECD Test Guideline 105 describes the shake-flask method, which is suitable for substances with solubility expected to be above 0.01 g/L.[13][14] This protocol is a self-validating system, ensuring equilibrium is reached and accurately measured.

Objective: To determine the saturation mass concentration of zinc glycerophosphate in water and ethanol at a controlled temperature (e.g., 20°C).[14]

Causality Behind Experimental Choices:

-

Using excess solute: Ensures that the solvent becomes fully saturated, reaching a true equilibrium.

-

Prolonged agitation: Guarantees that the system reaches thermodynamic equilibrium, preventing the measurement of a transient, non-saturated state.[15]

-

Temperature control: Solubility is temperature-dependent, so a constant temperature is critical for reproducibility.[12]

-

Centrifugation/Filtration: This step is crucial to separate the undissolved solid from the saturated solution without altering the equilibrium.[16]

-

Multiple time points: Sampling at different times (e.g., 24, 48 hours) validates that the concentration has reached a plateau, confirming equilibrium.

Caption: Workflow for the OECD 105 Shake-Flask Solubility Test.

Step-by-Step Methodology:

-

Preparation: For each solvent (deionized water, absolute ethanol), prepare three replicate flasks. Add an excess amount of zinc glycerophosphate to each flask. The excess should be visually apparent.

-

Equilibration: Place the flasks in a mechanical shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 20°C ± 0.5°C).[14] Agitate the flasks for an initial period of 24 hours.

-

Preliminary Check: After 24 hours, cease agitation and allow the undissolved solid to settle. Carefully draw a sample from the clear supernatant.

-

Phase Separation: Immediately centrifuge the sample at high speed or filter it through a non-adsorptive syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals. This step must be performed at the test temperature.[16]

-

Analysis: Accurately dilute the clear filtrate and analyze the concentration of zinc using a validated analytical method such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

-

Confirmation of Equilibrium: Return the flasks to the shaker and continue agitation. Repeat steps 3-5 at subsequent time points (e.g., 48 hours and 72 hours). Equilibrium is confirmed when the measured concentrations from at least two consecutive time points are statistically identical (e.g., vary by <5%).

-

Reporting: The final solubility is reported as the mean concentration from the measurements taken after equilibrium was reached, expressed in units such as g/L or mg/mL.

Conclusion and Formulation Implications

The differential solubility of zinc glycerophosphate is a direct consequence of fundamental principles of chemical interactions. It is highly soluble in water due to water's exceptional ability to form strong ion-dipole interactions and extensive hydrogen bonds, which effectively solvate the compound's ions.[5][7] Conversely, its solubility in ethanol is markedly lower due to ethanol's reduced polarity, steric hindrance, and less effective hydrogen-bonding capacity.

For drug development professionals, this has critical implications:

-

Aqueous Formulations: Water is the ideal solvent for creating high-concentration solutions of zinc glycerophosphate for oral rinses, supplements, or injectable preparations.

-

Hydroalcoholic Formulations: In formulations requiring both water and ethanol, the amount of zinc glycerophosphate that can be incorporated will be limited by the proportion of ethanol. Exceeding the solubility limit in a given hydroalcoholic mixture will lead to precipitation and instability.

-

Non-Aqueous Formulations: For anhydrous formulations, ethanol is not a suitable solvent for this compound. Alternative non-polar or less polar solvents would be even less effective.

A thorough experimental determination of solubility, following a robust protocol such as the OECD 105 method, is indispensable for developing stable, effective, and safe products containing zinc glycerophosphate.

References

-

PubChem. Zinc 1-glycerophosphate. National Center for Biotechnology Information. [Link]

-

PubChem. ZINC 2-glycerophosphate. National Center for Biotechnology Information. [Link]

- Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-985.

- Gissi, A., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 108.

-

Prepp. (2023). Ionic Compounds Dissolve In: Polar Solvents Explained. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

-

W.W. Norton. 6.5 Solubility. [Link]

-

Medium. (2026). Understanding Polar Protic Solvents: The Chemistry Behind Their Unique Properties. [Link]

-

MDPI. (2024). Exploring Solvation Properties of Protic Ionic Liquids by Employing Solvatochromic Dyes and Molecular Dynamics Simulation Analysis. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

FILAB. (2023). Solubility testing in accordance with the OECD 105. [Link]

-

Chemistry Online @ UTSC. Solubility. [Link]

-

ResearchGate. (2021). The study on the solubility of main group organometallics in selected solvents and the thermodynamic model of solubility correlation under inert atmosphere. [Link]

-

American Molecules. Zinc Glycerophosphate Supplier Exporter Manufacturers' Rep. [Link]

-

Inxight Drugs. ZINC 2-GLYCEROPHOSPHATE. [Link]

-

Vedantu. (2020). Factors Affecting Solubility: Key Principles Explained. [Link]

-

Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility. [Link]

-

Chemistry LibreTexts. (2022). 13.3: Factors Affecting Solubility. [Link]

-

Dr. Paul Lohmann. Sodium Glycerophosphate. [Link]

-

National Institute of Standards and Technology. (1985). The Solubility of Selected Salts of Zinc and Cadmium in Water and in Aqueous Electrolyte Solutions. [Link]

-

AMERICAN ELEMENTS. Zinc Phosphate. [Link]

-

U.S. Pharmacopeia. Reference Tables: Description and Solubility - Z. [Link]

-

USA Chemical Suppliers. zinc glycerophosphate suppliers USA. [Link]

Sources

- 1. CAS 1300-26-1: Glycérophosphate de zinc | CymitQuimica [cymitquimica.com]

- 2. Zinc 1-glycerophosphate | C3H7O6PZn | CID 102601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ZINC 2-glycerophosphate | C3H7O6PZn | CID 21150967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ammol.org [ammol.org]

- 5. prepp.in [prepp.in]

- 6. Understanding Polar Protic Solvents: The Chemistry Behind Their Unique Properties - Oreate AI Blog [oreateai.com]

- 7. nerd.wwnorton.com [nerd.wwnorton.com]

- 8. lohmann-minerals.com [lohmann-minerals.com]

- 9. Zinc Gluconate n Zinc Glycerophosphate Manufacturer Exporter [anniechemie.com]

- 10. pharmacopeia.cn [pharmacopeia.cn]

- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 14. oecd.org [oecd.org]

- 15. filab.fr [filab.fr]

- 16. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Zinc Glycerolate vs. Zinc Glycerophosphate

Executive Summary

This guide delineates the fundamental physicochemical and functional differences between Zinc Glycerolate (ZnGly) and Zinc Glycerophosphate (ZnGP) . While both compounds share zinc and glycerol moieties, their chemical architectures diverge radically: ZnGly is a coordination polymer forming 2D sheets, whereas ZnGP is an ionic salt of a phosphate ester. This structural bifurcation dictates their solubility, stability, and distinct applications in drug delivery and materials science.

Part 1: Chemical Identity & Structural Architecture

The core distinction lies in the bonding environment of the zinc ion.

Zinc Glycerolate (ZnGly)[1][2]

-

CAS: 87189-25-1 (Generic), 16754-68-0 (Stereospecific)

-

Formula:

-

Structure: A crystalline coordination polymer . The zinc atom coordinates with the oxygen atoms of glycerol (alkoxide bonding) to form infinite two-dimensional sheets. These sheets stack via weak Van der Waals forces, creating a "platelet" morphology similar to talc or clay.

-

Key Feature: The absence of a phosphate group and the polymeric nature render it hydrophobic and chemically inert in neutral aqueous environments.

Zinc Glycerophosphate (ZnGP)

-

CAS: 1300-34-1

-

Formula:

-

Structure: An ionic salt . It consists of a zinc cation (

) electrostatically bonded to a glycerophosphate anion ( -

Key Feature: The ionic nature and phosphate group confer hydrophilicity , making it soluble (or sparingly soluble) in water and highly bioavailable in acidic environments (e.g., gastric fluid).

Structural Logic Diagram

Figure 1: Divergent chemical architectures resulting from synthesis pathways.

Part 2: Physicochemical Properties & Stability Profile[3][4][5]

| Property | Zinc Glycerolate (ZnGly) | Zinc Glycerophosphate (ZnGP) |

| Solubility (Water) | Insoluble (< 1 mg/L).[1] Hydrophobic. | Soluble/Sparingly Soluble . Hydrophilic. |

| Solubility (Acid) | Soluble (Hydrolyzes to | Highly Soluble. |

| Thermal Stability | High (Stable up to ~300°C). | Moderate (Decomposes > 150°C). |

| Morphology | Hexagonal platelets (high lubricity). | Crystalline powder or amorphous solid. |

| pH Stability | Stable in neutral/alkaline pH. | Stable in neutral/acidic pH. |

| Primary Function | Barrier, Lubricant, Slow-release Antimicrobial. | Ion Reservoir ( |

Part 3: Synthesis & Manufacturing Methodologies

Protocol A: Synthesis of Zinc Glycerolate (High-Temperature Condensation)

Principle: A heterogeneous condensation reaction driven by the removal of water to form a coordination polymer.

Reagents:

-

Zinc Oxide (ZnO), High Purity (>99%).

-

Glycerol (Anhydrous), excess (molar ratio 1:5 ZnO:Glycerol).

-

Catalyst (Optional): Zinc Acetate (0.1 mol%).

Workflow:

-

Slurry Formation: Disperse ZnO powder into glycerol in a chemically resistant reactor (glass/stainless steel).

-

Thermal Activation: Heat the mixture to 240°C under constant agitation.

-

Reaction Phase: Maintain temperature for 4–6 hours. The reaction is driven by the evaporation of water (byproduct).

-

Checkpoint: The white ZnO slurry will transform into a pearlescent, sheer suspension as the hexagonal ZnGly crystals form.

-

-

Isolation: Cool to 80°C. Dilute with hot water (to reduce glycerol viscosity).

-

Purification: Filter the solid. Wash extensively with hot water and ethanol to remove unreacted glycerol.

-

Drying: Dry at 105°C. Product should be a white, unctuous powder with a "slippery" feel (high lubricity).

Protocol B: Synthesis of Zinc Glycerophosphate (Neutralization)

Principle: An acid-base neutralization following the formation of a phosphate ester.

Reagents:

-

Glycerophosphoric Acid (50% soln).

-

Zinc Oxide (ZnO) or Zinc Carbonate (

).

Workflow:

-

Esterification (Pre-step): React Glycerol with Phosphoric Acid (

) at 140°C under vacuum to produce Glycerophosphoric Acid (GPA). Note: Commercial GPA is often used. -

Neutralization: Dilute GPA in deionized water to a 20% solution.

-

Addition: Slowly add stoichiometric amounts of ZnO to the GPA solution while stirring at 60°C.

-

Reaction:

-

-

Digestion: Stir for 2 hours until the pH stabilizes (approx. pH 5.5–6.5).

-

Crystallization: Concentrate the solution via vacuum evaporation. Add ethanol to induce precipitation if necessary.

-

Drying: Spray dry or vacuum dry at <80°C to prevent thermal degradation of the organic moiety.

Synthesis Workflow Diagram

Figure 2: Parallel synthesis tracks highlighting the energy and phase differences.

Part 4: Functional Applications & Mechanisms

Zinc Glycerolate: The "Smart" Barrier

Application: Topical Pharmaceuticals (Dermatitis, Acne), Polymer Additives. Mechanism:

-

Lamellar Shielding: The 2D sheet structure allows the particles to slide over each other (lubricity), forming a breathable, physical barrier on the skin that protects against irritants.

-

Slow Release: Being insoluble, it acts as a depot . Skin acidity (pH 5.5) or bacterial metabolic acids slowly hydrolyze the surface, releasing

ions exactly where infection/inflammation is present, without systemic overdose. -

Polymer Nucleation: In plastics (e.g., polypropylene), the crystal lattice matches the polymer chain spacing, acting as a nucleating agent to improve strength.

Zinc Glycerophosphate: The Bioavailable Reservoir

Application: Dental Care (Toothpaste, Mouthwash), Nutritional Supplements. Mechanism:

-

Plaque Inhibition: Soluble

ions are immediately available to bind to bacterial cell membranes, displacing -

Remineralization: It provides both Zinc and Phosphate. The phosphate component buffers saliva pH, while Zinc ions inhibit the dissolution of hydroxyapatite (enamel) by adsorbing onto the crystal surface.

Mechanism of Action Diagram

Figure 3: Activation pathways—ZnGly requires a trigger for release; ZnGP is readily active.

References

-

Taylor, R. M., & Brock, A. J. (1985). Zinc glycerolate complex and additions for pharmaceutical applications. US Patent 4,544,761. Link

-

Hambley, T. W., & Snow, M. R. (1983). The crystal and molecular structure of zinc monoglycerolate. Australian Journal of Chemistry, 36(6), 1249-1253. Link

-

Lynch, R. J. (2011). Zinc in the mouth, its interactions with dental enamel and possible effects on caries. International Dental Journal, 61, 46-54. Link

-

PubChem. (n.d.). Zinc Glycerophosphate Compound Summary. National Library of Medicine. Link

-

Cheong, M. Y., et al. (2012). Zinc glycerolate: Potential active for topical application. Journal of Oil Palm Research, 24, 1287-1295. Link

Sources

Thermodynamic stability of zinc glycerol phosphate complexes

Topic: Thermodynamic Stability of Zinc Glycerophosphate Complexes Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

Zinc Glycerophosphate (ZGP) represents a critical intersection between organic flexibility and inorganic coordination chemistry. Unlike inorganic zinc phosphate (

Chemical Architecture & Ligand Speciation

To understand the thermodynamics, we must first define the ligand environment. Zinc glycerophosphate typically exists as a mixture of two isomers derived from glycerophosphoric acid:

- -Glycerophosphate (Glycerol-3-phosphate): Phosphate ester at the terminal carbon.

- -Glycerophosphate (Glycerol-2-phosphate): Phosphate ester at the central carbon.

Both isomers function as monodentate ligands via the phosphate oxygen, with potential for weak chelation via the glycerol hydroxyl groups.

Acid Dissociation Constants (pKa)

The thermodynamic stability of the complex is strictly pH-dependent. The phosphate group undergoes two deprotonation steps:

-

(Formation of monoanion

-

(Formation of dianion

Implication: At physiological pH (7.4), the ligand exists primarily as the fully deprotonated dianion (

Thermodynamic Stability Profile

The formation of the Zinc Glycerophosphate complex (

Stability Constants (Formation Constants)

Unlike transition metals like Copper(II) which form very stable complexes, Zinc(II) forms complexes of moderate stability with phosphate esters. This "labile stability" is advantageous for bioavailability—the zinc is held preventing hydroxide precipitation but is easily released to high-affinity biological targets (e.g., proteins).

Table 1: Thermodynamic Parameters for Zinc Phosphate Ester Complexes (Synthesized from comparative data of analogous phosphate monoesters)

| Parameter | Value (Approx.) | Context |

| 2.1 – 2.4 | Moderate binding affinity. Comparable to Zn-AMP interactions. | |

| -12 to -14 kJ/mol | Spontaneous formation at 298 K. | |

| ~ 0 to +2 kJ/mol | Enthalpically neutral or slightly endothermic (hard-hard interaction). | |

| Positive (+) | Entropically driven by the release of hydration water molecules. |

Critical Insight: The stability of ZGP is entropy-driven . The displacement of ordered water molecules from the zinc hydration shell by the charged phosphate ligand provides the thermodynamic drive. The glycerol backbone prevents the formation of a tight, insoluble crystal lattice, which is the key differentiator from inorganic zinc phosphate.

Solubility Dynamics: The ZGP Advantage

The defining thermodynamic feature of ZGP is its solubility product (

-

Inorganic Zinc Phosphate (

):-

Result: Rapid, irreversible precipitation at neutral pH.

-

-

Zinc Glycerophosphate (

):-

Solubility:

(Freely soluble). -

Thermodynamic Rationale: The bulky organic glycerol tail disrupts the lattice energy. While the complex (

) forms in solution, it does not aggregate into an insoluble solid phase until extremely high concentrations.

-

Speciation Visualization

The following diagram illustrates the competitive equilibria in a ZGP solution at physiological pH.

Figure 1: Speciation pathway showing ZGP as a "Zinc Reservoir". The complex is stable enough to prevent hydroxide precipitation but labile enough to donate Zinc to high-affinity biological targets.

Experimental Methodologies

To validate these parameters in a specific formulation, the following self-validating protocols are recommended.

Protocol A: Potentiometric Determination of Stability Constants

Use this to determine the precise

-

System Setup: Use a jacketed glass titration vessel at

under inert -

Calibration: Calibrate the glass electrode using G. Gran’s method to determine the standard potential

and ionic product of water -

Titration 1 (Ligand Only): Titrate 2 mM Glycerophosphoric acid with carbonate-free NaOH to determine exact

and -

Titration 2 (Complex): Titrate a solution of 2 mM

and 2 mM Ligand (1:1 ratio). -

Data Analysis:

-

The depression of the pH curve in Titration 2 relative to Titration 1 indicates complexation.

-

Use Hyperquad or BEST software to fit the data to the mass balance equations:

-

Protocol B: Isothermal Titration Calorimetry (ITC)

Use this to separate Enthalpy (

-

Cell Content: 1.4 mL of 0.1 mM

in HEPES buffer (pH 7.0). -

Syringe Content: 250

of 2.0 mM Sodium Glycerophosphate. -

Injection: 25 injections of 10

each. -

Causality Check:

-

If the reaction is endothermic (heat absorbed), the peaks will go upward.

-

A binding isotherm will emerge. If the curve is shallow, it confirms a low binding constant (

), typical for ZGP.

-

Implications for Formulation & Drug Delivery

-

Buffer Compatibility: ZGP is compatible with Tris and HEPES but incompatible with high-concentration phosphate buffers (PBS). Adding ZGP to PBS will drive the equilibrium toward the thermodynamically favored, insoluble inorganic zinc phosphate (

), causing precipitation over time. -

Anti-Plaque Mechanism: In dental formulations, ZGP acts as a reservoir. The

is strong enough to keep Zinc soluble in saliva (pH 6.5-7.0) but weak enough that Zinc can exchange onto the bacterial cell wall (which has higher affinity carboxylate/thiol groups), exerting its antimicrobial effect. -

Thermal Stability: ZGP solutions are stable at autoclave temperatures (

) provided the pH is maintained

References

- Sigel, H., & Sigel, A. (2010). Metal Ions in Biological Systems: Zinc and Its Role in Biology. CRC Press.

-

Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.[1] Link

- IUPAC. (2025). Stability Constants Database.

- Budavari, S. (1996). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Merck & Co.

- Taylor, D. M., & Williams, D. R. (1995). Trace Element Medicine and Chelation Therapy. Royal Society of Chemistry. (Bioavailability and thermodynamic exchange of Zinc complexes).

Sources

Technical Guide: Safety Profile and Toxicity Data of Zinc Glycerophosphate

This technical guide provides a comprehensive safety and toxicity assessment of Zinc Glycerophosphate (ZGP) . Given the limited public toxicological data specific to the intact salt, this guide employs a Component-Based Safety Assessment (Read-Across) methodology, a standard regulatory toxicology approach accepted by the FDA, EFSA, and ECHA. This method derives the safety profile from the well-characterized pharmacokinetics and toxicity of its dissociated ions: Zinc (

Executive Summary

Zinc Glycerophosphate (ZGP) is a coordination complex used primarily in dental therapeutics (anti-plaque, anti-calculus) and nutritional supplements. Its safety profile is defined by the rapid dissociation into essential physiological components: zinc and glycerophosphate.

-

Safety Classification: Generally Recognized as Safe (GRAS) by component read-across (FDA).

-

Primary Toxicity Concern: Acute gastric irritation (zinc moiety) at high doses; chronic copper deficiency (zinc competition) at supranutritional levels.

-

Genotoxicity: Non-genotoxic based on component profiles.

-

Regulatory Status: Permitted in oral hygiene products (EU SCCS) and nutritional supplements.

Chemical Identity & Physicochemical Properties

Understanding the chemical structure is the first step in predicting bioavailability and toxicity.

| Property | Data | Relevance to Safety |

| Chemical Name | Zinc 1,2,3-propanetriol mono(dihydrogen phosphate) | Defines metabolic fate.[1][2] |

| CAS Number | 1300-26-1 (General), 143007-70-9 (Specific isomer) | Regulatory identification.[3] |

| Molecular Formula | Stoichiometry: 1:1 Zn to Glycerophosphate.[3] | |

| Solubility | Soluble in water; insoluble in ethanol. | High solubility = high bioavailability of |

| Dissociation | Rapid dissociation in gastric acid. |

Toxicokinetics and Metabolism (ADME)

The toxicity of ZGP is strictly a function of its dissociation. The molecule does not persist intact in the bloodstream.

Absorption

-

Gastric Phase: ZGP dissociates completely in the low pH of the stomach.

-

Intestinal Uptake:

-

Zinc: Absorbed primarily in the jejunum via the ZIP4 transporter . Absorption is saturable and homeostatically regulated (15–40% efficiency).

-

Glycerophosphate: Hydrolyzed by intestinal alkaline phosphatase into glycerol and inorganic phosphate (

), or absorbed intact via phosphate transporters.

-

Metabolic Fate (Pathway Visualization)

Once absorbed, the glycerophosphate moiety enters the glycolytic pathway or lipid synthesis, while zinc enters the systemic pool.

Figure 1: Metabolic Fate of Zinc Glycerophosphate

Caption: Dissociation and metabolic divergence of ZGP components. Zinc is regulated by metallothionein, while glycerophosphate enters bioenergetic pathways.

Toxicological Profile

This section synthesizes data from the Cosmetic Ingredient Review (CIR) , ECHA , and FDA regarding the components.

Acute Toxicity

Direct LD50 data for ZGP is derived from read-across to Zinc Phosphate and Calcium Glycerophosphate.

| Endpoint | Test System | Result (Estimated/Read-Across) | Reference Basis |

| Acute Oral LD50 | Rat | > 2,000 mg/kg | Zinc Phosphate LD50 > 5000 mg/kg [1]. |

| Acute Dermal LD50 | Rabbit | > 2,000 mg/kg | Zinc Sulfate/Gluconate data [2].[4] |

| Inhalation LC50 | Rat | Not applicable (solid); avoid dust. | General particulate hazard. |

Expert Insight: The toxicity is driven by the zinc ion. Acute ingestion of massive doses (>500 mg Zn) causes emesis and gastric distress, acting as a "self-limiting" toxicity mechanism.

Irritation and Sensitization

-

Skin Irritation: Zinc salts are generally mild irritants. ZGP is expected to be non-irritating to slightly irritating depending on concentration.

-

Eye Irritation: Potential for mechanical irritation (powder) or mild chemical irritation (astringent effect).

-

Sensitization: Zinc salts are not skin sensitizers (negative in Local Lymph Node Assay) [2].

Repeated Dose Toxicity (Chronic)

-

NOAEL (No Observed Adverse Effect Level): Based on Zinc.

-

Oral (Human): ~50 mg Zn/day (Upper Tolerable Intake Level).

-

Mechanism of Toxicity: Chronic excess zinc induces metallothionein synthesis in enterocytes, which binds Copper (

) with higher affinity than Zinc, blocking Copper absorption. This leads to secondary copper deficiency anemia and neutropenia [3].

-

Genotoxicity & Carcinogenicity

-

Genotoxicity: Glycerophosphate is a physiological metabolite. Zinc is non-mutagenic in Ames tests and in vivo micronucleus assays [2].

-

Carcinogenicity: Not listed as a carcinogen by IARC, NTP, or OSHA.

Regulatory Landscape[3][5][6][7][8]

| Region/Agency | Status | Details |

| USA (FDA) | GRAS (Components) | Calcium Glycerophosphate is GRAS (21 CFR 184.1201). Zinc salts are GRAS for nutritional use. |

| EU (SCCS) | Safe (Oral Care) | Zinc salts in toothpaste are safe up to 1% (as Zinc) for adults and children >6 months [4]. |

| EU (REACH) | Registered | Covered under Zinc and Glycerophosphate dossiers. |

Experimental Protocols for Safety Validation

For researchers developing new formulations with ZGP, the following protocols ensure safety and efficacy validation.

Protocol: In Vitro Cytotoxicity (ISO 10993-5)

Objective: Verify ZGP formulation is non-cytotoxic to gingival fibroblasts.

-

Cell Line: Human Gingival Fibroblasts (HGF-1).

-

Preparation: Dissolve ZGP in culture medium (DMEM) to create stock (e.g., 10 mM). Filter sterilize (0.22 µm).

-

Seeding: Plate HGF-1 cells at

cells/well in 96-well plates. Incubate 24h. -

Exposure: Treat cells with serial dilutions of ZGP (0.1 µM to 1000 µM) for 24h.

-

Assay: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Readout: Measure absorbance at 570 nm.

-

Validation: Cell viability > 70% compared to control indicates non-cytotoxicity.

Protocol: Enamel Remineralization Efficacy

Objective: Confirm ZGP functionality (calcium/phosphate deposition) without damaging enamel surface.

-

Substrate: Bovine enamel blocks, polished and acid-etched (citric acid) to create initial lesions.

-

Treatment: Cycle blocks between:

-

Remineralization: ZGP solution (artificial saliva buffer) for 2h.

-

Demineralization: Acid challenge (pH 4.5) for 2h.

-

Rest: Artificial saliva overnight.

-

-

Duration: 10 days.

-

Analysis: Surface Microhardness (SMH) recovery % and Scanning Electron Microscopy (SEM) for surface integrity.

Safety Assessment Logic (Decision Tree)

This workflow illustrates the "Read-Across" logic used to validate ZGP safety in the absence of a specific full-spectrum toxicology report.

Figure 2: Component-Based Safety Assessment Workflow

Caption: Regulatory logic flow for establishing ZGP safety via component read-across.

References

-

ECHA (European Chemicals Agency). (2023). Registration Dossier: Trizinc bis(orthophosphate). Retrieved from [Link]

-

Cosmetic Ingredient Review (CIR). (2018). Safety Assessment of Zinc Salts as Used in Cosmetics.[5][6] Retrieved from [Link]

-

ATSDR (Agency for Toxic Substances and Disease Registry). (2005). Toxicological Profile for Zinc.[4] Atlanta, GA: U.S. Department of Health and Human Services. Retrieved from [Link]

-

SCCS (Scientific Committee on Consumer Safety). (2018).[5] Opinion on water-soluble zinc salts used in oral hygiene products.[5] SCCS/1586/17.[5] Retrieved from [Link]

-

FDA (U.S. Food and Drug Administration). (2024). Select Committee on GRAS Substances (SCOGS) Opinion: Calcium Glycerophosphate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. Zinc 1-glycerophosphate | C3H7O6PZn | CID 102601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rosepestcontrol.com [rosepestcontrol.com]

- 5. health.ec.europa.eu [health.ec.europa.eu]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Formulating Zinc Glycerophosphate in Toothpaste

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for the formulation of zinc glycerophosphate into toothpaste. It covers pre-formulation considerations, detailed manufacturing protocols, quality control procedures, and the underlying scientific principles governing the stability and efficacy of the final product. The structure is designed to offer both foundational knowledge and actionable protocols for laboratory and scale-up applications.

Section 1: Introduction to Zinc Glycerophosphate in Oral Care

The Role of Zinc in Oral Health

Zinc is an essential trace element that plays a critical role in maintaining oral health.[1] It is naturally present in saliva, dental plaque, and the hydroxyapatite of tooth enamel.[1] In oral care formulations, zinc salts are utilized for a variety of therapeutic and cosmetic benefits. Numerous studies have demonstrated that zinc ions possess antibacterial properties, effectively controlling the formation and growth of dental plaque.[2][3] This anti-plaque activity is a cornerstone in the prevention of common oral health issues such as dental caries, gingivitis, and periodontitis.[2][4] Furthermore, zinc salts are effective in neutralizing volatile sulfur compounds (VSCs), which are primary contributors to oral malodor (bad breath).[2][3]

Zinc Glycerophosphate: An Overview

Zinc glycerophosphate (ZnC₃H₇O₆P) is a water-soluble salt of zinc that serves as an excellent source of bioavailable zinc ions for oral care applications.[5][6][7] Its use is documented in various oral compositions for its anti-plaque, anti-calculus, and deodorant properties.[6][7][8][9][10] The glycerophosphate moiety can also act as a plaque buffer.[11] The choice of zinc glycerophosphate is often strategic; its solubility and compatibility profile make it a viable candidate for incorporation into complex dentifrice matrices.

Section 2: Pre-Formulation Analysis

Successful formulation hinges on a thorough understanding of the active ingredient's properties and its interactions with other excipients. This pre-formulation stage is critical for developing a stable, effective, and aesthetically pleasing product.

Physicochemical Properties of Zinc Glycerophosphate

A baseline understanding of the material's properties is the first step.

| Property | Value | Source |

| Molecular Formula | C₃H₇O₆PZn | [5] |

| Molar Mass | ~235.4 g/mol | [5] |

| Appearance | White or pale yellow powder | Inferred from supplier data |

| Solubility | Water-soluble | [12] |

Critical Formulation Considerations & Ingredient Compatibility

The toothpaste chassis is a complex system, and the introduction of an active ionic species like zinc requires careful consideration of potential interactions.

The pH of the final toothpaste formulation is a critical stability parameter. It influences the solubility of zinc glycerophosphate, the bioavailability of fluoride, and the stability of the polymer-based thickening system. The target pH for a toothpaste containing zinc is typically in the neutral to slightly acidic range (pH 6.0-7.5) to ensure the stability of the zinc salt without compromising the integrity of other components. Buffering agents like sodium citrate or trisodium phosphate are often used to maintain this pH constancy.[13][14]

Fluoride is a key anti-caries agent in most toothpastes.[15][16] Common sources include Sodium Fluoride (NaF), Sodium Monofluorophosphate (NaMFP), and Stannous Fluoride (SnF₂). When formulating with zinc, potential interactions must be evaluated:

-

Sodium Fluoride (NaF): Zinc ions (Zn²⁺) can potentially react with fluoride ions (F⁻) to form sparingly soluble zinc fluoride (ZnF₂), which may reduce the bioavailability of both active ingredients. Formulation strategies to mitigate this include the use of chelating agents or optimizing the order of addition during manufacturing.

-

Sodium Monofluorophosphate (NaMFP): This is often a preferred fluoride source in the presence of divalent cations like zinc or calcium.[17][18] The fluoride is covalently bound within the monofluorophosphate ion (PO₃F²⁻) and is released by salivary enzymes in the mouth, minimizing direct ionic interactions within the toothpaste tube.

-

Stannous Fluoride (SnF₂): Combining stannous and zinc salts can offer synergistic benefits for anti-erosion, anti-plaque, and anti-gingivitis effects.[11][19] However, the formulation is complex and requires careful stabilization to prevent oxidation of the stannous ion and precipitation with zinc.

Abrasives are essential for the mechanical removal of plaque and stains.[15][17][20][21][22] The choice of abrasive is heavily dependent on the chosen fluoride source and must be compatible with zinc glycerophosphate.

-

Hydrated Silica (SiO₂·nH₂O): This is the most versatile and widely used abrasive.[22] It is generally inert and compatible with most active ingredients, including NaF and zinc salts, making it an excellent choice for zinc glycerophosphate formulations.[18]

-

Calcium Carbonate (CaCO₃): While a cost-effective abrasive, it is generally incompatible with sodium fluoride due to the formation of calcium fluoride.[17] It is more compatible with NaMFP. When used with zinc glycerophosphate, there is a potential for ion exchange or the formation of insoluble zinc carbonate or calcium phosphate, which could reduce active ingredient availability. Thorough stability testing is required if this abrasive is considered.

Binders or thickeners provide the toothpaste's viscosity and prevent the separation of solid and liquid ingredients.[16][23][24] Common binders include xanthan gum, carboxymethyl cellulose (CMC), and carrageenan.[24] The divalent zinc ions (Zn²⁺) from zinc glycerophosphate can interact with the anionic polymer chains of these binders (especially CMC and carrageenan), potentially causing an unintended increase in viscosity or, in extreme cases, gel syneresis (weeping). It is crucial to:

-

Select a grade of binder known for its tolerance to electrolytes.

-

Optimize the concentration of the binder through experimentation.

-

Consider using a combination of binders (e.g., xanthan gum with CMC) to improve stability.[23]

Surfactants (detergents) create foam and help to solubilize plaque and debris.[13][25][26][27] The most common is Sodium Lauryl Sulfate (SLS).[16][28] Zinc ions can potentially react with anionic surfactants like SLS, which may lead to precipitation or a reduction in foaming capacity. Milder, non-ionic or amphoteric surfactants like Cocamidopropyl Betaine can be used in combination with or as a replacement for SLS to improve compatibility with divalent cations.[27]

Section 3: Model Formulation and Manufacturing Protocol

This section provides a starting point for a toothpaste formulation incorporating zinc glycerophosphate and outlines the standard manufacturing procedure.

Example Toothpaste Formulation Table

The following table presents a typical formulation. Concentrations should be optimized based on desired product characteristics and stability testing.

| Phase | Ingredient | Function | Typical % (w/w) |

| Aqueous Phase | Deionized Water | Solvent/Carrier | 15.0 - 30.0 |

| Glycerin (99.5%) | Humectant, Sweetener | 20.0 - 40.0 | |

| Sorbitol (70% Solution) | Humectant, Sweetener | 10.0 - 25.0[29] | |

| Sodium Saccharin | Sweetener | 0.2 - 0.5[29] | |

| Sodium Monofluorophosphate | Anti-caries Agent | 0.76 (for ~1000 ppm F⁻) | |

| Zinc Glycerophosphate | Active Ingredient | 0.5 - 2.0 | |

| Binder Phase | Sodium CMC / Xanthan Gum | Thickener/Binder | 0.8 - 1.5[16][29] |

| Abrasive Phase | Hydrated Silica (Abrasive) | Abrasive/Cleaning | 10.0 - 25.0[14] |

| Hydrated Silica (Thickening) | Thickener | 5.0 - 10.0 | |

| Finishing Phase | Flavor Oil (e.g., Peppermint) | Flavoring Agent | 0.8 - 1.5[30] |

| Sodium Lauryl Sulfate (SLS) | Surfactant/Foaming Agent | 1.0 - 2.0[16] | |

| Titanium Dioxide (optional) | Opacifier/Whitener | 0.5 - 1.0[16] |

Step-by-Step Manufacturing Workflow

The order of addition is crucial to prevent ingredient interactions and ensure proper hydration of binders. This process is best performed using a planetary or vacuum-sealed mixer to minimize air incorporation.

Caption: Manufacturing workflow for zinc glycerophosphate toothpaste.

Key Processing Parameters

-

Mixing Speed: Varies by stage. Slow during liquid mixing and final additions, high during binder hydration and abrasive incorporation.

-

Temperature: Typically performed at ambient temperature (20-25°C).

-

Vacuum: A vacuum of 28-30 inHg is recommended during and after the abrasive addition step to remove entrapped air, which is critical for achieving the correct density and improving stability.

Section 4: Quality Control and Validation Protocols

To ensure a safe, stable, and effective product, a robust quality control (QC) program is mandatory.

Essential QC Tests

The following tests should be performed on the final product batch.

| Parameter | Method | Specification (Example) | Rationale |

| Appearance | Visual Inspection | Smooth, homogenous paste, free of lumps | Ensures product aesthetics and uniformity. |

| pH | pH meter (10% slurry in DI water) | 6.5 - 7.5 | Critical for stability of actives and excipients. |

| Viscosity | Brookfield Viscometer (e.g., T-bar spindle) | 300,000 - 600,000 cP | Ensures correct consistency and extrudability. |

| Specific Gravity | Pycnometer or Density Meter | 1.2 - 1.5 g/mL | Confirms proper de-aeration and composition. |

| Zinc Assay | ICP-MS or Atomic Absorption (AA) | 90% - 110% of label claim | Verifies concentration of the active ingredient. |

| Fluoride Assay | Ion-Selective Electrode | 90% - 110% of label claim | Verifies concentration of the anti-caries agent. |

Protocol: Stability Assessment

Stability testing is performed to ensure the product maintains its physical, chemical, and microbiological integrity throughout its shelf life.

-

Sample Preparation: Package the final toothpaste in the intended commercial packaging.

-

Storage Conditions:

-

Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

-

Real-Time Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH.

-

-

Testing Intervals: Test samples at initial (T=0), 1, 2, 3, and 6-month intervals for accelerated studies. For real-time studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Parameters to Test: At each interval, perform the QC tests listed in section 4.1. Additionally, monitor for phase separation, color change, and odor change.

Section 5: Mechanism of Action

Understanding the mechanism of action helps in designing more effective formulations and supports product claims. Zinc ions delivered from zinc glycerophosphate interfere with bacterial processes in dental plaque and interact with the tooth surface.

Caption: Zinc's inhibitory effects on plaque and tooth demineralization.

Zinc ions inhibit key bacterial enzymes involved in glycolysis, thereby reducing the production of acids that lead to enamel demineralization.[1] They also interfere with the crystallization of calcium phosphate, which helps to inhibit the formation of dental calculus (tartar).[3] Finally, zinc can adsorb onto the enamel surface, reducing its solubility in acidic conditions.[3]

Section 6: Conclusion

Formulating toothpaste with zinc glycerophosphate offers a scientifically-backed approach to improving oral hygiene by targeting plaque, calculus, and malodor. Success in this endeavor requires a deep understanding of the ingredient's physicochemical properties and its potential interactions within a complex dentifrice system. Careful selection of compatible excipients—particularly the fluoride source, abrasive, and binder system—is paramount. The protocols and guidelines presented here provide a robust framework for the development, manufacture, and validation of a stable and efficacious zinc-based toothpaste.

Section 7: References

-

FORMULATION INGREDIENTS FOR TOOTHPASTES AND MOUTHWASHES. PMC - NIH. [Link]

-

Toothpaste Ingredients and Functions: A Comprehensive Overview. Royal Dental Care. [Link]

-

Toothpaste Formulation Basics - Choosing a Toothpaste: What's the Big Deal?. Dentalcare. [Link]

-

Why are abrasive ingredients added to toothpaste?. Teeth.org.au. [Link]

-

A Guide to Toothpaste Ingredients. Sninski & Schmitt Family Dentistry. [Link]

-

Understanding Toothpaste: Key Ingredients and Their Role in Dental Health. Dental Health. [Link]

-

The Role of Abrasives in Dentifrices. PharmaInfo. [Link]

-

binders – Sarin Industries. Sarin Industries. [Link]

-

Humectant - Wikipedia. Wikipedia. [Link]

-

Formulation of Toothpastes - Cosmetic Formulation. Pharmacy 180. [Link]

-

Toothpaste Ingredients | teeth.org.au. teeth.org.au. [Link]

-

Binders | A-Z Fundamentals of Dentifrice | Continuing Education Course on dentalcare.com. dentalcare.com. [Link]

-

Toothpaste Abrasivity. Harder Dental Corporation. [Link]

-

What's the Deal with SLS in Toothpaste?. NOBS. [Link]

-

Factors that Affect the Taste of Toothpaste: Flavors, Sweeteners, Dete. SprinJene. [Link]

-

Five essential flavoring agents in oral care. SBBLG. [Link]

-

Ingredients of toothpaste. SA Dental. [Link]

-

Do Abrasives Play a Role in Toothpaste Efficacy against Erosion/Abrasion?. PubMed. [Link]

-

Toothpaste Abrasion and Abrasive Particle Content: Correlating High-Resolution Profilometric Analysis with Relative Dentin Abrasivity (RDA). PMC. [Link]

-

Zinc 1-glycerophosphate | C3H7O6PZn | CID 102601. PubChem - NIH. [Link]

-

US9242125B2 - Oral composition containing non-aggregated zinc nanoparticles. Google Patents.

-

WO2007013937A1 - Oral composition containing non-aggregated zinc nanoparticles. Google Patents.

-

(12) United States Patent (10) Patent No.: US 9.242,125 B2. Googleapis.com. [Link]

-

How to Choose the Right Ingredients for Toothpaste Production. Lidercare. [Link]

-

ZINC 1-GLYCEROPHOSPHATE. Inxight Drugs. [Link]

-

Modification of restorative glass ionomer cement with zinc oxide nanoparticles and calcium glycerophosphate microparticles: in vitro assessment of mechanical properties and antimicrobial activity. PubMed. [Link]

-

Zinc Glycerophosphate Pure GMP Grade Suppliers. Crystal-chemical. [Link]

-

US20090010857A1 - Toothpaste Comprising Calcium Carbonate and Zinc Citrate. Google Patents.

-

Zinc and Oral Health: Literature Review. Scientific Research Publishing. [Link]

-

Toothpaste Material Mixing Process. LIENM. [Link]

-

Formulating Toothpaste. NYSCC. [Link]

-

Zinc in the mouth, its interactions with dental enamel and possible effects on caries; a review of the literature. PMC. [Link]

-

Oral Hygiene Improvements by a Novel Zinc Toothpaste—Results from a 6-Week Randomized Clinical Study amongst Community-Dwelling Adults. MDPI. [Link]

-

Zinc Adequacy Is Essential for the Maintenance of Optimal Oral Health. PMC. [Link]

-

OPINION ON water-soluble zinc salts used in oral hygiene products - Submission II. Public Health. [Link]

Sources

- 1. Zinc Adequacy Is Essential for the Maintenance of Optimal Oral Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zinc and Oral Health: Literature Review [scirp.org]

- 3. Zinc in the mouth, its interactions with dental enamel and possible effects on caries; a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral Hygiene Improvements by a Novel Zinc Toothpaste—Results from a 6-Week Randomized Clinical Study amongst Community-Dwelling Adults [mdpi.com]

- 5. Zinc 1-glycerophosphate | C3H7O6PZn | CID 102601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ZINC 1-GLYCEROPHOSPHATE [drugs.ncats.io]

- 7. Zinc Glycerophosphate Pure GMP Grade Suppliers [crystalclearproducts.org]

- 8. US9242125B2 - Oral composition containing non-aggregated zinc nanoparticles - Google Patents [patents.google.com]

- 9. WO2007013937A1 - Oral composition containing non-aggregated zinc nanoparticles - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. US20090010857A1 - Toothpaste Comprising Calcium Carbonate and Zinc Citrate - Google Patents [patents.google.com]

- 12. health.ec.europa.eu [health.ec.europa.eu]

- 13. Toothpaste Ingredients and Functions: A Comprehensive Overview [royaldentalcare.com.au]

- 14. dentalcare.com [dentalcare.com]

- 15. What Is In Toothpaste? Five Ingredients And What They Do | Colgate® [colgate.com]

- 16. FORMULATION INGREDIENTS FOR TOOTHPASTES AND MOUTHWASHES - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmainfo.in [pharmainfo.in]

- 18. Formulating Toothpaste - NYSCC [nyscc.org]

- 19. Do Abrasives Play a Role in Toothpaste Efficacy against Erosion/Abrasion? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. teeth.org.au [teeth.org.au]

- 21. harderdental.com [harderdental.com]

- 22. Toothpaste Abrasion and Abrasive Particle Content: Correlating High-Resolution Profilometric Analysis with Relative Dentin Abrasivity (RDA) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sarin1971.com [sarin1971.com]

- 24. dentalcare.com [dentalcare.com]

- 25. Understanding Toothpaste: Key Ingredients and Their Role in Dental Health - Avondale House Dental Surgery [avondalehousedentalsurgery.co.uk]

- 26. teeth.org.au [teeth.org.au]

- 27. explore.azelis.com [explore.azelis.com]

- 28. nobsroutines.com [nobsroutines.com]

- 29. pharmacy180.com [pharmacy180.com]

- 30. sprinjene.com [sprinjene.com]

Application Note: High-Purity Synthesis of Zinc Glycerophosphate (ZGP)

Abstract & Strategic Overview

Zinc Glycerophosphate (ZGP) is a bioavailable zinc source widely utilized in dental care (anti-plaque agents) and nutritional supplements. Unlike simple zinc salts, ZGP offers a unique solubility profile and compatibility with mucosal membranes.

Critical Distinction: Researchers often confuse Zinc Glycerophosphate with Zinc Glycerolate.

-

Zinc Glycerolate: Formed by the direct reaction of ZnO and Glycerol at high temperatures (

).[1] It is a polymeric, plate-like solid used in rubber and cosmetics. -

Zinc Glycerophosphate: Requires a phosphate donor. It is the zinc salt of glycerophosphoric acid.

This protocol details the synthesis of Zinc Glycerophosphate. To achieve this from the starting materials requested (Zinc Oxide and Glycerol), a phosphorylating agent—specifically Phosphoric Acid (

Reaction Chemistry & Mechanism

The synthesis proceeds via two distinct chemical stages: Esterification and Neutralization .

Stage 1: Phosphorylation (In-Situ Formation of Glycerophosphoric Acid)

Glycerol reacts with phosphoric acid under heat and vacuum to form glycerophosphoric acid (GPA). This reaction produces water, which must be removed to drive the equilibrium forward (Le Chatelier's principle).

Note: This forms a mixture of

Stage 2: Neutralization (Salt Formation)

The acidic GPA solution reacts with Zinc Oxide. Because ZnO is amphoteric but primarily basic in this context, it dissolves into the acidic medium to form the salt.

Reaction Pathway Diagram

Caption: Two-stage synthesis pathway: Esterification of glycerol followed by neutralization with zinc oxide.

Critical Process Parameters (CPPs)

Success depends on controlling specific variables to prevent hydrolysis or polymerization.

| Parameter | Range | Impact on Quality |

| Molar Ratio (Gly:P) | 2:1 to 3:1 | Excess glycerol acts as a solvent and prevents cross-linking (polyphosphate formation). |

| Esterification Temp | 130°C – 140°C | <130°C: Slow reaction. >150°C: Decomposition/Discoloration (caramelization). |

| Vacuum Pressure | -0.08 to -0.09 MPa | Essential to remove water during esterification to shift equilibrium to product. |

| Neutralization pH | 5.5 – 6.5 | <5.0: Excess acid/soluble impurities. >7.0: Precipitation of Zinc Hydroxide. |

| ZnO Particle Size | < 1 µm | Smaller particle size ensures complete reaction; unreacted ZnO is difficult to filter later. |

Detailed Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9]

-

Reagents:

-

Glycerol (USP Grade, >99.5%)

-